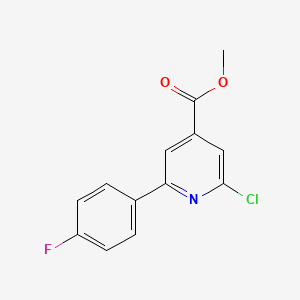
Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate is an organic compound with the molecular formula C13H9ClFNO2. It is a derivative of pyridine, featuring a chloro group at the 2-position, a fluorophenyl group at the 6-position, and a carboxylate ester at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative and the necessary reagents for introducing the chloro and fluorophenyl groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: Researchers use it to study its effects on biological systems and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate
- Methyl 3-methyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
- 1-[4-(4-Fluorophenyl)-4-oxobutyl]-3-pyrrolidinyl methylcarbamate
Uniqueness
Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new compounds with targeted activities .
Propiedades
Fórmula molecular |
C13H9ClFNO2 |
|---|---|
Peso molecular |
265.67 g/mol |
Nombre IUPAC |
methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)9-6-11(16-12(14)7-9)8-2-4-10(15)5-3-8/h2-7H,1H3 |
Clave InChI |
LWALVPKKIIODPL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126839.png)
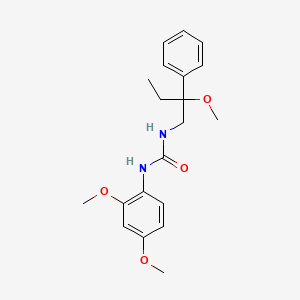
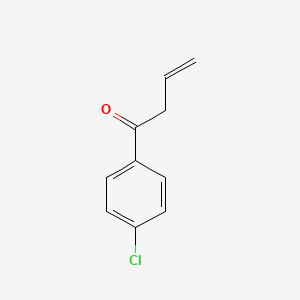
![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14126857.png)
![3-(4-chlorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126869.png)
![(E)-1-[4-(2,6-dichlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14126874.png)
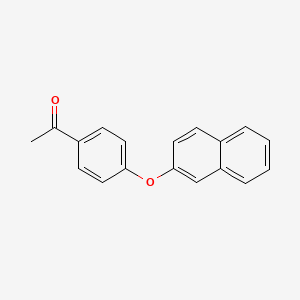
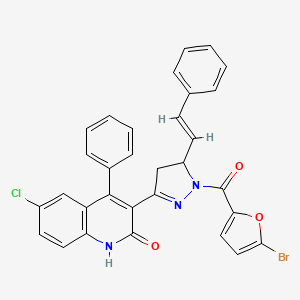

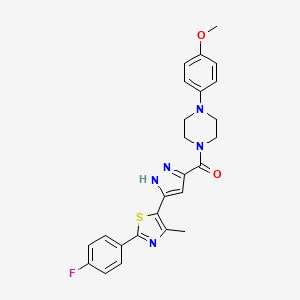
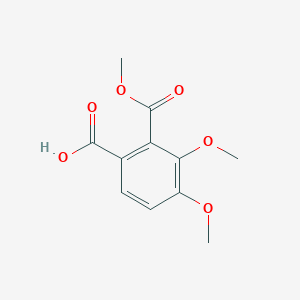
![Tert-butyl N-[4-(benzyloxy)phenyl]carbamate](/img/structure/B14126924.png)
![2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol](/img/structure/B14126931.png)

